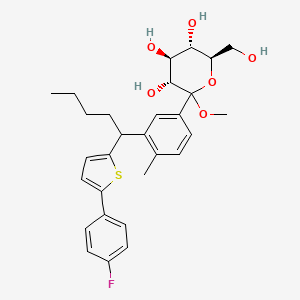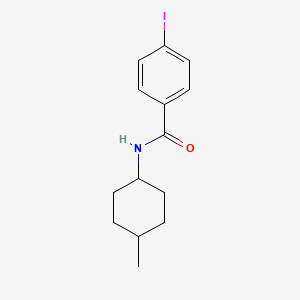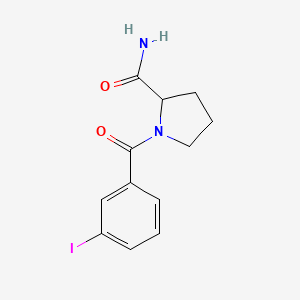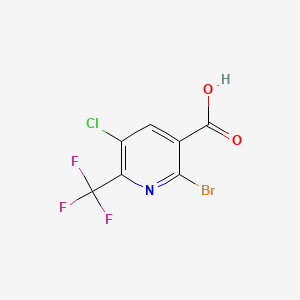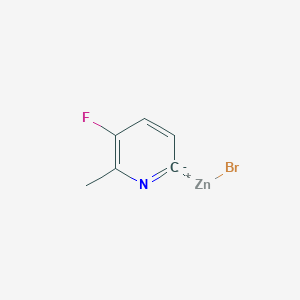
5-Fluoro-6-methyl-2-pyridylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methyl-2-pyridylzinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is typically used as a nucleophilic reagent in substitution and addition reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-6-methyl-2-pyridylzinc bromide generally involves the reaction of 5-Fluoro-6-methyl-2-pyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.
化学反応の分析
Types of Reactions: 5-Fluoro-6-methyl-2-pyridylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It is prominently used in Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands to stabilize the metal center.
Major Products:
Substitution Reactions: The major products are substituted pyridines.
Addition Reactions: The major products are alcohols.
Cross-Coupling Reactions: The major products are biaryl compounds or other coupled products.
科学的研究の応用
5-Fluoro-6-methyl-2-pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of materials with specific electronic, optical, or magnetic properties.
作用機序
The mechanism of action of 5-Fluoro-6-methyl-2-pyridylzinc bromide involves its role as a nucleophile in various reactions. In cross-coupling reactions, it participates in the transmetalation step, where the zinc atom transfers the organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
- 5-Fluoro-2-pyridylzinc bromide
- 5-Methyl-2-pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 5-Fluoro-6-methyl-2-pyridylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the pyridine ring. This combination can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
特性
分子式 |
C6H5BrFNZn |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
bromozinc(1+);5-fluoro-6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
XWLAJAADJCKLQE-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C[C-]=N1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
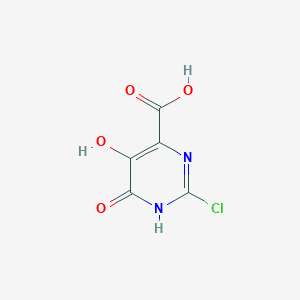




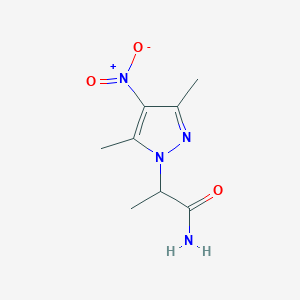
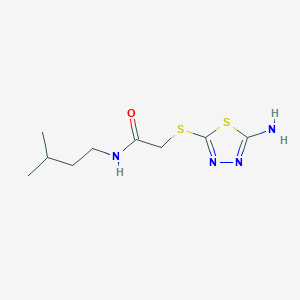
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
